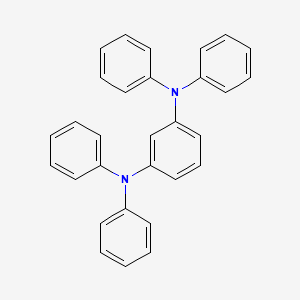
1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-Tetraphenyl-1,3-benzenediamine: is an organic compound characterized by its structure, which includes two phenyl groups attached to each nitrogen atom of the 1,3-benzenediamine core. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The compound can be synthesized through the biphenyl synthesis method, where 1,3-benzenediamine reacts with phenylboronic acid in the presence of a palladium catalyst.
Direct Arylation: Another method involves the direct arylation of 1,3-benzenediamine with phenyl halides under high-temperature conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature and pressure ensures high yield and purity.
Continuous Flow Synthesis: Some manufacturers use continuous flow synthesis to produce the compound on a larger scale, which offers better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: N,N,N',N'-Tetraphenyl-1,3-benzenediamine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties. Biology: It serves as a fluorescent probe in biological imaging to study cellular processes. Medicine: The compound is investigated for its potential use in drug delivery systems and as an anti-inflammatory agent. Industry: It is utilized in the production of advanced materials, such as conjugated microporous polymers for gas storage and separation.
Molecular Targets and Pathways Involved:
Fluorescent Probes: The compound interacts with specific cellular components, allowing for visualization under fluorescence microscopy.
Catalytic Properties: In coordination complexes, it facilitates electron transfer reactions, enhancing catalytic efficiency.
相似化合物的比较
N,N,N',N'-Tetraphenyl-1,4-phenylenediamine: Similar structure but different positioning of phenyl groups.
1,3,5-Tris(diphenylamino)benzene: Contains three diphenylamino groups on a benzene ring.
1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Similar to the above but with methyl groups on the phenyl rings.
Uniqueness: N,N,N',N'-Tetraphenyl-1,3-benzenediamine stands out due to its specific arrangement of phenyl groups, which influences its reactivity and applications.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
属性
分子式 |
C30H24N2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C30H24N2/c1-5-14-25(15-6-1)31(26-16-7-2-8-17-26)29-22-13-23-30(24-29)32(27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-24H |
InChI 键 |
IOXVRZSNGAOKFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


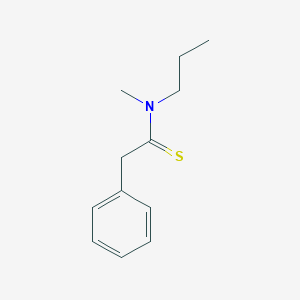



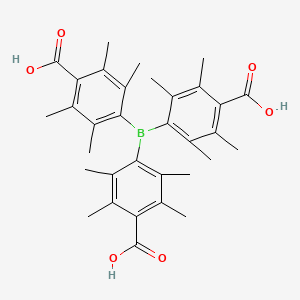
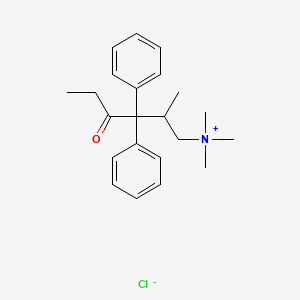
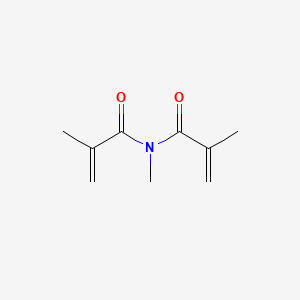

![5,9-Epoxyoxazolo[3,2-a]azepine(9CI)](/img/structure/B15347664.png)
![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
![Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B15347673.png)
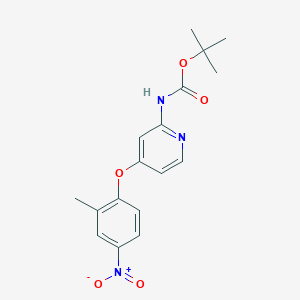
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
